molecular formula C5H6N2O B2384435 1-Cyanocyclopropanecarboxamide CAS No. 1559-04-2

1-Cyanocyclopropanecarboxamide

Cat. No. B2384435
CAS RN: 1559-04-2
M. Wt: 110.116
InChI Key: RPTIMANCJIMDLS-UHFFFAOYSA-N
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Description

1-Cyanocyclopropanecarboxamide (CAS# 1559-04-2) is a research chemical with a molecular weight of 110.11 . Its molecular formula is C5H6N2O .


Molecular Structure Analysis

The InChI code for 1-Cyanocyclopropanecarboxamide is 1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8) . This indicates the presence of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Chemical Reactions Analysis

A study has shown that 1-cyanocyclopropane-1-carboxylates can be selectively hydrolyzed to prepare 1-carbamoylcyclopropane-1-carboxylate derivatives . This process uses a hydroxylamine and sodium acetate system strategy .


Physical And Chemical Properties Analysis

1-Cyanocyclopropanecarboxamide is a solid substance . It should be stored in a dry environment at temperatures between 2-8°C .

Scientific Research Applications

Preparation of 1-Carbamoylcyclopropane-1-carboxylate Derivatives

1-Cyanocyclopropanecarboxamide is used in the preparation of 1-carbamoylcyclopropane-1-carboxylate derivatives. An efficient and straightforward method has been developed for this preparation via selective hydrolysis of 1-cyanocyclopropane-1-carboxylates using a hydroxylamine and sodium acetate system strategy .

Organocatalysis

Cyclopropene-based compounds, such as 1-Cyanocyclopropanecarboxamide, have been used in various areas of organocatalysis. These include phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .

Synthesis of Amide Cores

Amides are important building blocks found in numerous natural products and industrially important compounds. 1-Cyanocyclopropanecarboxamide plays a role in the construction of amide cores, which is a topic of great interest among synthetic chemists .

Bioactivity Studies

1-Cyanocyclopropanecarboxamide and its derivatives have been studied for their bioactivity. Cyclopropanes with an amide moiety exhibit potent biological and pharmacological activity .

Structural Studies

The structure of 1-Cyanocyclopropanecarboxamide has been studied using various techniques such as X-ray diffraction, FTIR, 1H and 13C NMR spectrum, and MS .

Development of Novel Small Molecule-Based Catalysts

Cyclopropene- and cyclopropenium-based catalysts, including 1-Cyanocyclopropanecarboxamide, have been used in the development of novel small molecule-based catalysts for organic transformations .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and clothing .

properties

IUPAC Name

1-cyanocyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTIMANCJIMDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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